molecular formula C21H15FN2OS B4956814 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide

Cat. No.: B4956814
M. Wt: 362.4 g/mol
InChI Key: WZBIVDMVJXPVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide is a complex organic compound featuring a benzothiazole moiety, a fluorobenzamide group, and a methylphenyl linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide typically involves multi-step organic reactions. One common method includes:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.

    Aryl Substitution: The benzothiazole core is then subjected to electrophilic aromatic substitution to introduce the 2-methylphenyl group.

    Amide Formation: The final step involves the coupling of the substituted benzothiazole with 2-fluorobenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent recovery and recycling, as well as the use of greener reagents, would be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The fluorine atom on the benzamide ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth. It also shows promise in cancer research, where it may act as an inhibitor of specific enzymes involved in tumor growth. Additionally, its anti-inflammatory properties make it a candidate for treating inflammatory diseases.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and dyes. Its structural versatility allows for the creation of derivatives with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, in antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis. In cancer therapy, it could inhibit kinases or other proteins involved in cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-pyridinecarboxamide
  • N-(1,3-benzothiazol-2-yl)-2-chlorobenzamide
  • N-(1,3-benzothiazol-2-yl)-2-methylbenzamide

Uniqueness

Compared to similar compounds, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide stands out due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a unique and valuable compound for further research and development.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2OS/c1-13-14(21-24-18-10-4-5-12-19(18)26-21)8-6-11-17(13)23-20(25)15-7-2-3-9-16(15)22/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBIVDMVJXPVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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